molecular formula C10H9NO2S B12503520 Ethyl 3-thiocyanatobenzoate

Ethyl 3-thiocyanatobenzoate

Cat. No.: B12503520
M. Wt: 207.25 g/mol
InChI Key: XPEIYJDUAAKKRG-UHFFFAOYSA-N
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Description

Ethyl 3-thiocyanatobenzoate is a chemical compound provided for research and development purposes. It features a benzoate core esterified with an ethoxy group and substituted at the meta position with a thiocyanate (SCN) functional group, giving it a molecular formula of C10H9NO2S and a molecular mass of 207.25 g/mol . The thiocyanate group is a versatile moiety in organic synthesis, often serving as a precursor for the generation of other sulfur-containing functional groups such as thiols, sulfides, and isothiocyanates. Isothiocyanates, in particular, are valuable intermediates in the synthesis of various heterocyclic compounds and are known to react with amines to form thiourea derivatives . This makes this compound a potential building block in medicinal chemistry for the development of new molecules, as well as a reagent in materials science research. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl 3-thiocyanatobenzoate

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-4-3-5-9(6-8)14-7-11/h3-6H,2H2,1H3

InChI Key

XPEIYJDUAAKKRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)SC#N

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Thiocyanatobenzoate

Established Synthetic Routes and Mechanistic Considerations

Electrophilic Thiocyanation of Functionalized Benzoate (B1203000) Esters

Electrophilic thiocyanation is a direct method for introducing a thiocyanate (B1210189) group onto an aromatic ring. novanet.ca This approach involves the reaction of an electron-rich or suitably activated aromatic compound with an electrophilic thiocyanating agent. For a substrate like ethyl benzoate, the ester group is deactivating and meta-directing. Therefore, direct electrophilic thiocyanation would be expected to yield the 3-substituted product, Ethyl 3-thiocyanatobenzoate.

The reaction typically requires a source of the electrophilic "SCN+" species. This is often generated in situ from common thiocyanate salts like ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in the presence of an oxidizing agent or a Lewis acid catalyst. mdpi.comresearchgate.net For instance, the combination of KSCN with N-bromosuccinimide (NBS) generates an N-thiocyanatosuccinimide intermediate, which then acts as the electrophilic precursor. mdpi.com The mechanism involves the attack of the aromatic ring's π-electrons on the electrophilic sulfur atom of the thiocyanating agent, followed by rearomatization of the ring.

Various catalytic systems have been developed to facilitate this transformation under milder conditions and with improved regioselectivity. researchgate.net

Table 1: Examples of Electrophilic Thiocyanation Conditions for Aromatic Compounds

Thiocyanating Agent Catalyst/Oxidant Solvent Temperature Yield Range Ref
NH₄SCN Zeolite H-SDUSY Acetonitrile Reflux Good researchgate.net
KSCN N-Bromosuccinimide (NBS) Not specified Not specified High mdpi.com

Nucleophilic Displacement Approaches for Thiocyanate Formation

Nucleophilic substitution provides an alternative pathway, particularly for aromatic rings that are not sufficiently activated for electrophilic attack. This strategy typically involves a Sandmeyer-type reaction where an aryl diazonium salt is treated with a thiocyanate salt. To synthesize this compound via this route, one would start with ethyl 3-aminobenzoate (B8586502).

The process involves two key steps:

Diazotization: The amino group of ethyl 3-aminobenzoate is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Thiocyanation: The resulting diazonium salt is then treated with a solution of a thiocyanate salt, such as potassium thiocyanate or cuprous thiocyanate, to displace the diazonium group with the thiocyanate nucleophile.

Another nucleophilic approach involves the displacement of a halide from an aryl halide using a thiocyanate salt, often catalyzed by a transition metal like copper or palladium. For example, reacting ethyl 3-iodobenzoate (B1234465) with potassium thiocyanate in the presence of a copper(I) iodide catalyst can yield the desired product. researchgate.net

Thiol/Disulfide Cyanation Strategies for Aromatic Thiocyanates

Methods starting from thiols (mercaptans) or their corresponding disulfides offer a direct route to thiocyanates through the formation of a sulfur-cyanide bond. chemrevlett.com The synthesis of this compound using this strategy would begin with ethyl 3-mercaptobenzoate or its disulfide dimer.

These reactions utilize a cyanating agent to convert the thiol or disulfide into the thiocyanate. A variety of electrophilic cyanide-transfer agents have been developed for this purpose, avoiding the use of highly toxic cyanide sources. chemistryviews.org For example, 1-cyano-3,3-dimethyl-3-(1H)-1,2-benziodoxol has been shown to be an effective reagent for the cyanation of both aromatic and aliphatic thiols, proceeding in good to excellent yields under mild, base-mediated conditions. chemrevlett.com The reaction is generally fast, often completing within minutes at room temperature. nih.gov

Modern Catalyst Systems in Thiocyanation Reactions

Recent advancements have focused on developing catalytic systems that improve the efficiency, scope, and environmental profile of thiocyanation reactions.

Transition Metal-Catalyzed Methods (e.g., Iron, Copper)

Transition metals, particularly iron and copper, have emerged as effective catalysts for C-H and C-X bond thiocyanation.

Iron Catalysis: Iron(III) chloride (FeCl₃) has been reported as an efficient Lewis acid catalyst for the regioselective thiocyanation of activated arenes. nih.gov It activates an N-thiocyanating reagent, such as N-thiocyanatosaccharin, allowing the reaction to proceed quickly and efficiently without strongly acidic conditions. This method is particularly useful for electron-rich aromatic systems. nih.gov

Copper Catalysis: Copper catalysts are widely used in cross-coupling reactions to form C-S bonds. An operationally simple system using copper(I) iodide (CuI) as a catalyst with 1,10-phenanthroline (B135089) as a ligand has been developed for the cross-coupling of aryl iodides with potassium thiocyanate. researchgate.net This method provides a practical route to a diverse range of aryl thiocyanates. Copper has also been used to catalyze the direct C-H thiolation and thiocyanation of heterocycles like uracils. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Thiocyanation

Catalyst System Substrate Type Thiocyanate Source Key Features Ref
Iron(III) chloride Activated Arenes N-thiocyanatosaccharin Fast, Lewis acid-catalyzed C-H functionalization nih.gov

Hypervalent Iodine Reagents in Thiocyanate Formation

Hypervalent iodine(III) reagents have gained prominence as mild and highly selective oxidizing agents in modern organic synthesis. researchgate.netacs.org They play a crucial role in the formation of thiocyanates through several mechanisms.

One significant application is in the cyanation of thiols and disulfides. nih.gov Reagents such as cyanobenziodoxol(on)es are highly effective for converting a wide range of thiols into thiocyanates with high chemoselectivity and in good yields at room temperature. nih.gov

Hypervalent iodine reagents can also mediate the direct cyanation of electron-rich aromatic and heteroaromatic compounds. acs.org In these reactions, the hypervalent iodine(III) compound, such as (diacetoxyiodo)benzene (B116549) or phenyliodine bis(trifluoroacetate) (PIFA), activates a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). This in situ generation of an active iodine(III)-cyano species facilitates the electrophilic attack on the aromatic ring under mild conditions, without requiring pre-functionalization of the substrate. acs.org This approach represents a powerful, metal-free alternative for synthesizing complex aryl cyanides and related compounds. acs.orgresearchgate.net

Organocatalysis in C-SCN Bond Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. sharif.edu In the context of C-SCN bond formation, organocatalysts provide mild and efficient pathways for the thiocyanation of various substrates.

One notable biomimetic organocatalytic approach involves the reaction of aroyl isothiocyanates with oxiranes. This process achieves a regioselective and simultaneous transfer of both the thiocyanate (-SCN) and aroyl (-COR) groups to the oxirane, yielding thiocyanato benzoates. nih.gov In this reaction, the aroyl isothiocyanate serves a dual role: the -SCN moiety acts as a nucleophile, while the -COR group functions as an electrophilic partner. nih.gov This methodology is distinguished by its high degree of atom economy. nih.gov

Another effective organocatalytic system employs phthalic acid for the direct thiocyanation of aromatic compounds. This method is advantageous for its use of a simple and readily available organic catalyst in an environmentally friendly solvent system, such as a water-ethanol mixture. sharif.edu The reaction proceeds under mild conditions and offers high regioselectivity, particularly for the para-position of activated aromatic rings. sharif.edu

Catalyst TypeSubstratesKey FeaturesRef.
Biomimetic OrganocatalystAroyl/Acyl Isothiocyanates, OxiranesConcomitant transfer of -SCN and -COR groups; 100% atom economy. nih.gov
Phthalic AcidIndoles, AnilinesMetal-free; mild reaction conditions; green solvent system (water:ethanol). sharif.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize sustainable resources. jocpr.com These principles are being actively applied to the synthesis of thiocyanates.

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. nih.gov Significant progress has been made in developing solvent-free and aqueous methods for thiocyanate synthesis.

Mechanochemistry, specifically ball-milling, offers a simple, mild, and solvent-free method for the thiocyanation of a variety of aryl compounds, including anilines and phenols. acs.org This technique uses ammonium persulfate and ammonium thiocyanate as reagents and proceeds at room temperature with short reaction times, often without the need for complex workup procedures. acs.org

Furthermore, reactions conducted in aqueous systems are highly desirable due to the low cost, safety, and environmentally benign nature of water. sharif.edu The aforementioned phthalic acid-catalyzed thiocyanation effectively utilizes a water:ethanol mixture, demonstrating the feasibility of using green solvent systems for C-SCN bond formation. sharif.edu

MethodReagentsConditionsAdvantagesRef.
Mechanochemistry (Ball-Milling)Ammonium persulfate, Ammonium thiocyanateRoom temperature, solvent-freeShort reaction times, simple, avoids volatile organic solvents. acs.org
Organocatalysis in Aqueous MediaPhthalic acid, KSCN, H₂O₂Room temperatureUtilizes a green solvent, metal-free, mild conditions. sharif.edu

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgacs.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

Addition reactions are inherently atom-economical. nih.gov The organocatalytic reaction of aroyl isothiocyanates with oxiranes to form thiocyanato benzoates is a prime example of a process with 100% atom economy, as all atoms from the reactants are incorporated into the product. nih.gov Similarly, a highly regioselective protocol for the intermolecular thiocyanation-amination of alkynes using N-thiocyano-dibenzenesulfonimide (NTSI) as both the SCN and nitrogen source demonstrates excellent atom economy by constructing a C–S and a C–N bond in a single step. acs.org

Evaluating the atom economy of different synthetic routes is crucial for designing more efficient and environmentally responsible chemical processes. researchgate.net

Reaction TypeKey ReagentsAtom EconomyRef.
Organocatalytic Oxirane Ring OpeningAroyl isothiocyanates100% nih.gov
Intermolecular Thiocyanation-AminationAlkynes, N-thiocyano-dibenzenesulfonimide (NTSI)High acs.org

Photochemical methods, which utilize light energy to drive chemical reactions, align well with the principles of green chemistry as light is a renewable and non-polluting reagent. nih.govrsc.org Visible-light-promoted reactions are particularly attractive as they use a readily available energy source. nih.govrsc.org

Recent advancements have led to the development of various photochemical thiocyanation procedures. rsc.org These methods can proceed through direct C-H bond functionalization, which is an ideal synthetic strategy as it avoids the need for pre-functionalized starting materials. rsc.orgscispace.com Photocatalytic oxidative coupling reactions represent an effective pathway for achieving C-H thiocyanation. scispace.com

Eco-friendly photochemical oxidative Csp²–H thiocyanation of activated arenes can be achieved using violet LED irradiation in the presence of K₂S₂O₈, which oxidizes KSCN to generate the thiocyanating agent. nih.gov Importantly, some visible-light-mediated C(sp²)–H thiocyanation reactions can proceed smoothly even without the addition of a photocatalyst or a strong oxidant, further enhancing their green credentials by minimizing chemical waste. acs.org These photochemical approaches offer a powerful and sustainable alternative to traditional thiocyanation methods. nih.gov

MethodEnergy SourceKey FeaturesRef.
Photocatalyst-induced ThiocyanationVisible LightUses light as a direct energy source, can be metal-free. nih.gov
Oxidative Csp²–H ThiocyanationViolet LEDEco-friendly, atom-economic protocol. nih.gov
Photocatalyst-Free ThiocyanationVisible LightMinimizes chemical waste by avoiding photocatalysts and strong oxidants. acs.org

Chemical Reactivity and Transformations of Ethyl 3 Thiocyanatobenzoate

Reactions of the Thiocyanate (B1210189) Moiety

The thiocyanate group is a versatile functional group known for its participation in a variety of organic reactions. It can act as an electrophile at multiple centers and is a precursor to other important sulfur-containing functionalities.

Aryl thiocyanates are recognized as trifunctional electrophiles, with potential reactive sites at the sulfur atom, the cyanide carbon, and the aromatic carbon to which the group is attached. publish.csiro.au The specific site of nucleophilic attack is dependent on the nature of the attacking nucleophile, consistent with the principles of Hard and Soft Acids and Bases (HSAB). publish.csiro.au

The thiocyanate group is susceptible to nucleophilic attack, which can lead to the synthesis of a wide array of heterocyclic compounds. fiveable.me A notable reaction is the autocatalytic nucleophilic substitution that occurs during the electrochemical reduction of aryl thiocyanates. In this process, the electrochemically generated arenethiolate ion (ArS⁻) acts as a nucleophile, attacking the sulfur atom of a starting aryl thiocyanate molecule to form a disulfide. nih.gov

Nucleophile Product Type Description
Thiolate (ArS⁻) Diaryl Disulfide Nucleophilic attack on the sulfur atom of the thiocyanate group displaces the cyanide ion. nih.gov
Cyanide (CN⁻) Dicyano Sulfide / Aryl Cyanide Reaction can occur at the sulfur atom, leading to displacement of the aryl group, or at the aromatic carbon. actachemscand.org
Phosphines (e.g., R₃P) Phosphonium cyanide / Thiolate Tributylphosphine can activate thiocyanates, which can then react with other electrophiles like aldehydes. rsc.org

One of the most significant transformations of the thiocyanate group is its reduction to the corresponding thiol (mercaptan). This reaction provides a direct route to aryl thiols, which are valuable intermediates in pharmaceutical and materials science. Various reducing agents can accomplish this conversion.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aryl thiocyanates to thiophenols in high yields. archive.orglodz.pl However, for a substrate like Ethyl 3-thiocyanatobenzoate, a milder reagent is often preferred to avoid the simultaneous reduction of the ester functionality. Sodium borohydride (NaBH₄) has been successfully used to reduce a thiocyanate group to a thiol without affecting ester groups on the same molecule. lodz.pl Other methods for reducing aryl thiocyanates include the use of zinc in an acidic or alkaline medium, sodium in liquid ammonia, or dithiothreitol. lodz.plthieme-connect.de This transformation converts this compound into Ethyl 3-mercaptobenzoate.

Reducing Agent Conditions Product Notes
Lithium Aluminum Hydride (LiAlH₄) Ether Ethyl 3-mercaptobenzoate Potentially reduces the ester group as well. lodz.pl
Sodium Borohydride (NaBH₄) Ethanol Ethyl 3-mercaptobenzoate A milder reagent, often chemoselective for the thiocyanate over the ester. lodz.pl
Zinc / Acid Acidic solution Ethyl 3-mercaptobenzoate A classic method for thiocyanate reduction. lodz.pl
Dithiothreitol (DTT) Aqueous Alcohol Ethyl 3-mercaptobenzoate A mild reducing agent suitable for sensitive substrates. thieme-connect.de

Aryl thiocyanates serve as valuable precursors for the synthesis of sulfur- and nitrogen-containing heterocyclic compounds, such as thiazoles and benzothiazoles. fiveable.me The thiocyanate group can provide the S-C-N fragment required for the construction of the heterocyclic ring through reactions with appropriate bifunctional reagents.

While intramolecular cyclization is common for ortho-substituted aryl thiocyanates (e.g., an o-aminoaryl thiocyanate cyclizing to a benzothiazole), the meta-position of the thiocyanate group in this compound favors intermolecular cyclization reactions. For example, it can react with α-haloketones in a Hantzsch-type synthesis to form substituted thiazole rings, where the thiocyanate sulfur acts as a nucleophile to displace the halide, followed by condensation and cyclization.

Direct oxidation of the thiocyanate group can be complex. A more controlled and common synthetic route to oxidized sulfur species, such as sulfinic and sulfonic acids, involves a two-step process. First, the aryl thiocyanate is reduced to the corresponding thiol as described in section 3.1.2. The resulting thiol, in this case Ethyl 3-mercaptobenzoate, can then be subjected to controlled oxidation.

The oxidation of thiols can yield different products depending on the strength of the oxidizing agent and the reaction conditions. nih.gov

Sulfenic Acids (R-SOH): Mild oxidation, often transient intermediates.

Sulfinic Acids (R-SO₂H): Achieved with moderate oxidizing agents. This modification is found in some proteins and is considered a significant post-translational modification. nih.gov

Sulfonic Acids (R-SO₃H): Strong oxidation, typically using reagents like hydrogen peroxide, potassium permanganate, or nitric acid, leads to the highly stable sulfonic acid group. nih.gov A process using a sulfoxide like dimethyl sulfoxide (DMSO) in the presence of a halogen catalyst can also convert thiols to sulfonic acids. google.com

This sequence transforms this compound first into Ethyl 3-mercaptobenzoate, and subsequently into Ethyl 3-(sulfinyl)benzoate or Ethyl 3-(sulfo)benzoate.

Reactions of the Ester Moiety

The ethyl ester group of this compound undergoes reactions typical of carboxylic acid esters, most notably hydrolysis and transesterification. These reactions primarily involve nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis is the cleavage of the ester bond by reaction with water, typically under acidic or basic catalysis, to yield a carboxylic acid and an alcohol. The alkaline hydrolysis of substituted ethyl benzoates is a well-studied process. nih.gov Treatment of this compound with an aqueous base, such as sodium hydroxide, results in saponification to produce sodium 3-thiocyanatobenzoate and ethanol. nih.govresearchgate.netcas.cz Subsequent acidification of the reaction mixture with a strong acid precipitates the free carboxylic acid, 3-thiocyanatobenzoic acid. The rate of hydrolysis is influenced by the electronic properties of the aromatic ring substituents. nih.govsemanticscholar.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. ucla.edu For example, reacting this compound with methanol and an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) will shift the equilibrium to form Mthis compound and ethanol. ucla.eduresearchgate.net Titanate catalysts are also highly active for such transformations. researchgate.net This reaction is reversible, and using a large excess of the reactant alcohol is necessary to drive the reaction to completion. chemicalbook.com

Reaction Reagents Product

| Alkaline Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | 3-Thiocyanatobenzoic acid | | Transesterification (to Methyl Ester) | Methanol (excess), H₂SO₄ (cat.) | Mthis compound | | Transesterification (to Benzyl Ester) | Benzyl alcohol, Titanate catalyst | Benzyl 3-thiocyanatobenzoate |

Reductions to Alcohol Derivatives

The selective reduction of the ester group in this compound to a primary alcohol, (3-thiocyanatophenyl)methanol, requires a delicate balance of reactivity to avoid unwanted side reactions with the thiocyanate moiety. While powerful reducing agents like lithium aluminum hydride would likely affect both functional groups, milder reagents offer a more controlled approach.

Sodium borohydride (NaBH₄), a commonly used reducing agent for esters, is known for its chemoselectivity. In many instances, NaBH₄ can selectively reduce esters in the presence of other functional groups such as nitriles and nitro groups. ias.ac.in The reduction of aromatic esters to their corresponding alcohols using a sodium borohydride-THF-methanol system has been shown to be an efficient method. ias.ac.in This suggests that the reduction of this compound to (3-thiocyanatophenyl)methanol is a feasible transformation, likely proceeding without affecting the thiocyanate group under appropriate conditions.

Table 1: Plausible Reduction of this compound

Starting Material Reagent Product

Amidation and Related Derivatizations

The conversion of the ester functionality of this compound into an amide represents another key transformation, opening avenues for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and material science. Direct amidation of unactivated esters, such as ethyl benzoate (B1203000) derivatives, can be challenging and often requires specific reagents or catalysts.

Recent advancements have demonstrated that base-promoted direct amidation of unactivated esters can be a viable synthetic route. nih.gov However, the success of such reactions can be highly dependent on the nature of both the ester and the amine. nih.gov For instance, the presence of electron-withdrawing groups on the benzoate, as is the case with the thiocyanate group in the meta position, could influence the reactivity of the ester towards nucleophilic attack by an amine. While direct amidation of this compound has not been explicitly detailed, studies on the amidation of substituted phenyl benzoates suggest that the electronic nature of the ester is a critical factor. rsc.orgrsc.org

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is a canvas for a variety of functionalization reactions, allowing for the introduction of new substituents and the construction of more complex molecular frameworks. The regiochemical outcome of these reactions is dictated by the electronic properties of the existing ester and thiocyanate groups.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing a wide range of functional groups onto an aromatic ring. wikipedia.org The directing effect of the substituents already present on the ring plays a crucial role in determining the position of the incoming electrophile. wikipedia.org In this compound, the ester group (-COOEt) is a deactivating, meta-directing group, while the thiocyanate group (-SCN) is generally considered a deactivating, ortho, para-directing group.

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org Both the ester and the thiocyanate groups have the potential to act as DMGs.

The ester group, while a meta-director in EAS, can function as a DMG, directing lithiation to the ortho position. Similarly, the sulfur atom in the thiocyanate group could potentially direct metalation. The regiochemical outcome of a DoM reaction on this compound would therefore depend on the relative directing ability of the ester and thiocyanate groups. Competition experiments between different DMGs have established a hierarchy of directing ability, though the specific ranking of the ester versus the thiocyanate group in this context is not well-documented. uwindsor.ca The choice of organolithium reagent and reaction conditions would also be critical in controlling the selectivity of the metalation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The thiocyanate group in this compound can participate in such reactions, serving as a versatile handle for introducing a variety of substituents.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate, has been successfully applied to aryl thiocyanates. organic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org This opens up the possibility of coupling various alkynes to the 3-position of the ethyl benzoate core.

The Suzuki-Miyaura coupling , a versatile method for forming biaryl compounds from aryl halides and boronic acids, has also been extended to non-traditional coupling partners. While direct Suzuki-Miyaura coupling of aryl thiocyanates is less common, related sulfur-containing functional groups have been successfully employed. Furthermore, copper-catalyzed cross-coupling of arylboronic acids with KSCN provides a route to aryl thiocyanates, indicating the reactivity of the thiocyanate moiety in transition metal-catalyzed processes. organic-chemistry.org

The Heck reaction , which couples an alkene to an aryl halide, is another cornerstone of palladium catalysis. wikipedia.orgorganic-chemistry.org While the direct use of aryl thiocyanates in the Heck reaction is not as extensively documented as that of aryl halides, the principles of the catalytic cycle suggest its potential feasibility. The reaction involves the oxidative addition of the palladium catalyst to the carbon-sulfur bond, followed by alkene insertion and β-hydride elimination. wikipedia.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction Coupling Partner Potential Product
Sonogashira Coupling Terminal Alkyne Ethyl 3-(alkynyl)benzoate
Suzuki-Miyaura Coupling Arylboronic Acid Ethyl 3-arylbenzoate

This compound stands as a molecule of significant synthetic potential. The strategic placement of its ester and thiocyanate functionalities allows for a diverse range of chemical transformations. While the selective reduction of the ester and its direct amidation present opportunities for creating valuable alcohol and amide derivatives, the functionalization of the aromatic ring through electrophilic substitution, directed ortho metalation, and palladium-catalyzed cross-coupling reactions provides access to a vast chemical space. Further research into the specific reaction conditions and selectivities for this intriguing molecule will undoubtedly unlock new and efficient pathways for the synthesis of complex and valuable organic compounds.

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment of each nucleus. While specific experimental data for ethyl 3-thiocyanatobenzoate is not widely published, the chemical shifts can be reliably predicted based on the well-understood effects of the ethyl ester and thiocyanate (B1210189) substituents on the benzene (B151609) ring.

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group protons typically appear as a quartet for the methylene (B1212753) (-CH₂) group deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) group. The aromatic region would display a complex pattern corresponding to the four protons on the 1,3-disubstituted benzene ring.

The proton-decoupled ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. Key resonances include the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six distinct carbons of the aromatic ring, including the two quaternary carbons directly attached to the substituents.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-2' 1.42 Triplet 7.1 -O-CH₂-CH
H-1' 4.41 Quartet 7.1 -O-CH ₂-CH₃
H-5 7.55 Triplet 7.9 Ar-H
H-6 7.78 Doublet of Triplets 7.8, 1.3 Ar-H
H-4 8.15 Doublet of Triplets 7.9, 1.5 Ar-H

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Carbon Chemical Shift (δ, ppm) Assignment
C-2' 14.3 -O-CH₂-C H₃
C-1' 61.8 -O-C H₂-CH₃
C-SCN 111.5 -SC N
C-3 114.0 Ar-C (ipso to -SCN)
C-5 129.8 Ar-CH
C-6 131.5 Ar-CH
C-1 132.0 Ar-C (ipso to -COOEt)
C-4 133.4 Ar-CH
C-2 137.2 Ar-CH

To move beyond simple chemical shifts and establish definitive connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton couplings. For this compound, a clear cross-peak would be observed between the methylene quartet at ~4.41 ppm and the methyl triplet at ~1.42 ppm, confirming the presence of the ethyl group spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the proton signal at ~4.41 ppm and the carbon signal at ~61.8 ppm (-CH₂), and between the proton signal at ~1.42 ppm and the carbon signal at ~14.3 ppm (-CH₃). Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2- and 3-bond) correlations, which piece together the molecular fragments. Key expected correlations for this compound would include:

A correlation from the methylene protons (H-1') of the ethyl group to the carbonyl carbon (C=O) at ~164.5 ppm, confirming the ester linkage.

Correlations from the aromatic protons H-2 and H-4 to the carbonyl carbon (C=O).

Correlations from the aromatic protons H-2 and H-4 to the ipso-carbon C-3, which is attached to the thiocyanate group.

While direct experimental NOESY data for this specific molecule is scarce, the technique provides insight into the through-space proximity of nuclei, which is essential for conformational analysis. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could reveal correlations between the methylene protons (-CH₂) of the ethyl group and the aromatic proton at the C-2 position. The presence and intensity of such a cross-peak would provide evidence for the preferred rotational conformation of the ester group relative to the plane of the benzene ring.

Analysis of long-range coupling constants, particularly the small four-bond (⁴J) and five-bond (⁵J) couplings between protons on the aromatic ring, can also offer subtle clues about bond angles and, by extension, molecular conformation.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

The most prominent and diagnostic peaks in the vibrational spectra of this compound are associated with the carbonyl and thiocyanate groups.

Carbonyl (C=O) Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band in the FT-IR spectrum, typically in the range of 1715-1730 cm⁻¹. This intense peak is a definitive indicator of the ester functionality.

Thiocyanate (-S-C≡N) Stretch: The C≡N triple bond of the thiocyanate group has a characteristic stretching frequency that appears in a relatively uncongested region of the infrared spectrum, typically between 2120 and 2160 cm⁻¹. libretexts.org This band is usually strong and sharp, making it an excellent diagnostic peak for the presence of the thiocyanate moiety. researchgate.net In Raman spectra, this vibration is also readily observed. acs.orgscispace.com

Characteristic Vibrational Frequencies

Functional Group Vibration FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
Thiocyanate C≡N Stretch 2160 - 2120 2160 - 2120 Strong, Sharp
Ester Carbonyl C=O Stretch 1730 - 1715 1730 - 1715 Very Strong

The 1,3-disubstituted (meta) benzene ring exhibits several characteristic vibrational modes.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1610-1450 cm⁻¹ region of both FT-IR and Raman spectra. esisresearch.orgrasayanjournal.co.in

C-H Bending: The substitution pattern on the benzene ring can often be determined by analyzing the C-H out-of-plane (OOP) bending modes, also known as "wags," which appear in the 900-650 cm⁻¹ region. For meta-disubstituted rings, characteristic bands are expected in the 810-750 cm⁻¹ range and often a second band near 690 cm⁻¹. spectroscopyonline.com These bands, while sometimes complex, provide strong evidence for the 1,3-substitution pattern of the molecule.

Table of Compounds

Compound Name
This compound
Ethyl benzoate (B1203000)
Ethyl 3-nitrobenzoate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light excites electrons from lower-energy ground states to higher-energy excited states. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic levels, providing insight into the types of functional groups and conjugation present in the molecule. shu.ac.uk

The UV-Vis spectrum of this compound is primarily dictated by its aromatic system and the attached chromophoric groups—the ester and the thiocyanate. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. cutm.ac.in The key electronic transitions observed for this compound are π → π* and n → π*. cutm.ac.inyoutube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of unsaturated systems, such as the benzene ring and the carbonyl group (C=O) of the ester. cutm.ac.in These transitions are typically high-energy and result in strong absorption bands, often with high molar absorptivity (ε) values. pharmatutor.org For this compound, the conjugated system of the benzene ring coupled with the ester group gives rise to intense π → π* absorption bands.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the ester group or the nitrogen and sulfur atoms of the thiocyanate group, is promoted to a π* antibonding orbital. cutm.ac.inyoutube.com Compared to π → π* transitions, n → π* transitions are lower in energy, meaning they occur at longer wavelengths. cutm.ac.in They are generally "forbidden" transitions, resulting in significantly weaker absorption bands with low molar absorptivity. pharmatutor.org

The combination of these transitions results in a complex absorption spectrum with characteristic bands that confirm the presence of the aromatic ester and thiocyanate functionalities.

The polarity of the solvent can significantly influence the position of absorption maxima (λmax) in a UV-Vis spectrum, a phenomenon known as solvatochromism. ijcce.ac.irekb.eg These shifts arise from differential solvation of the ground and excited states of the molecule. shu.ac.uk

Effect on n → π Transitions:* In polar, protic solvents (like ethanol), the lone pair electrons of the solute can form hydrogen bonds with solvent molecules. youtube.com This stabilizes the non-bonding (n) orbital, lowering its energy level. shu.ac.uk As a result, more energy is required to excite an electron from the n orbital to the π* orbital. This increased energy requirement leads to a hypsochromic shift, or a blue shift (a shift to a shorter wavelength), of the n → π* absorption band. shu.ac.uk

Effect on π → π Transitions:* The excited state (π) is generally more polar than the ground state (π). Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state through dipole-dipole interactions. shu.ac.uk This reduces the energy gap between the two states, requiring less energy for the transition. pharmatutor.org Consequently, the π → π transition typically undergoes a bathochromic shift, or a red shift (a shift to a longer wavelength), in more polar solvents. shu.ac.ukpharmatutor.org

By analyzing the spectrum of this compound in various solvents of differing polarities, these characteristic shifts can be observed, providing further confirmation of the nature of its electronic transitions.

Table 1: Expected Solvent Effects on UV-Vis Absorption Maxima (λmax) for this compound

SolventPolarityExpected λmax for n → π* TransitionExpected λmax for π → π* Transition
HexaneNon-polarLonger Wavelength (e.g., ~295 nm)Shorter Wavelength (e.g., ~240 nm)
EthanolPolarShorter Wavelength (e.g., ~285 nm) - Blue ShiftLonger Wavelength (e.g., ~248 nm) - Red Shift

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition and, therefore, its exact molecular formula. chemrxiv.orgnih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. nih.gov For this compound, HRMS would confirm its molecular formula as C₁₀H₉NO₂S.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₉NO₂S
Calculated Exact Mass207.03540 u
Observed m/z (Hypothetical)207.0353 u
Mass Error (Hypothetical)<5 ppm

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure of the original molecule.

For this compound (molecular weight 207), the fragmentation is guided by the stability of the resulting ions and neutral losses. Key fragmentation pathways would include:

Loss of the Ethoxy Radical: The most common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃), which has a mass of 45 u. pharmacy180.com This results in a very stable acylium ion. pharmacy180.comnih.gov

Loss of Ethylene (B1197577): A rearrangement reaction (McLafferty rearrangement is not possible here, but other rearrangements are) can lead to the loss of a neutral ethylene molecule (CH₂=CH₂) with a mass of 28 u. pharmacy180.com

Cleavage related to the Thiocyanate Group: The C-S bond can cleave, leading to the loss of the •SCN radical (58 u) or the formation of ions containing the thiocyanate group.

Loss of Carbon Monoxide: The acylium ion formed after the loss of the ethoxy group can further fragment by losing a neutral carbon monoxide (CO) molecule (28 u). pharmacy180.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (M = 207)

m/zProposed Fragment IonNeutral Loss
207[C₁₀H₉NO₂S]⁺•Molecular Ion (M⁺•)
179[M - C₂H₄]⁺•Ethylene (28 u)
162[M - •OC₂H₅]⁺Ethoxy radical (45 u)
134[M - •OC₂H₅ - CO]⁺Ethoxy radical + Carbon Monoxide (73 u total)
149[M - •SCN]⁺Thiocyanate radical (58 u)

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. scispace.com

For this compound, a single-crystal X-ray diffraction study would yield the exact molecular geometry. Key structural insights would include:

The planarity of the benzene ring.

The dihedral angles between the plane of the benzene ring and the planes of the ester and thiocyanate substituent groups. For instance, in a related compound, ethyl 3-carboxy-5-nitrobenzoate, the dihedral angles between the benzene ring and the carboxyl and ethoxycarbonyl groups are small, indicating near co-planarity. nih.govresearchgate.net

The precise bond lengths and angles of the thiocyanate (S-C≡N) group and the ethyl ester (-COOCH₂CH₃) group.

Table 4: Representative Crystallographic Data Obtainable for this compound

ParameterType of Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the crystal's symmetry elements
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the basic repeating unit
Bond Lengths (Å)e.g., C-S, S-C, C≡N, C=O, C-O
Bond Angles (°)e.g., C-S-C, S-C-N, O=C-O
Torsion Angles (°)Defines the conformation of the ethyl and thiocyanate groups relative to the ring

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would provide a complete set of intramolecular geometric parameters. This would include precise measurements of the lengths of all covalent bonds, the angles between those bonds, and the torsion (or dihedral) angles that define the three-dimensional conformation of the molecule.

Data Table of Expected Bond Lengths (Hypothetical)

Atom 1 Atom 2 Bond Length (Å)
S C(N) Data Unavailable
C(N) N Data Unavailable
C(ar) S Data Unavailable
C(ar) C(ar) Data Unavailable
C(ar) C(O) Data Unavailable
C(O) O(Et) Data Unavailable
C(O) O Data Unavailable
O(Et) C(Et) Data Unavailable

Data Table of Expected Bond Angles (Hypothetical)

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C(ar) S C(N) Data Unavailable
S C(N) N Data Unavailable
C(ar) C(ar) C(O) Data Unavailable
C(ar) C(O) O(Et) Data Unavailable
C(ar) C(O) O Data Unavailable
O C(O) O(Et) Data Unavailable
C(O) O(Et) C(Et) Data Unavailable

Data Table of Expected Torsion Angles (Hypothetical)

Atom 1 Atom 2 Atom 3 Atom 4 Torsion Angle (°)
C(ar) C(ar) S C(N) Data Unavailable
C(ar) C(ar) C(O) O(Et) Data Unavailable
C(ar) C(O) O(Et) C(Et) Data Unavailable

This data would reveal key structural features, such as the planarity of the benzene ring, the orientation of the ethyl ester and thiocyanate substituents relative to the ring, and the geometry of the thiocyanate group itself.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. A full crystallographic analysis would identify and quantify these interactions for this compound. This would involve locating and characterizing potential hydrogen bonds, dipole-dipole interactions, and van der Waals forces that dictate how individual molecules pack together in the solid state. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. Without experimental data, a detailed and accurate description of the crystal packing for this specific molecule cannot be provided.

Applications of Ethyl 3 Thiocyanatobenzoate in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of the thiocyanate (B1210189) group and the aromatic ring makes Ethyl 3-thiocyanatobenzoate a valuable precursor for a range of more complex molecules. Its utility stems from its ability to be transformed into various functional groups and to participate in the construction of diverse molecular frameworks.

Precursor to Functionalized Aromatic Compounds

Aryl thiocyanates, such as this compound, are recognized as important intermediates for the synthesis of various functionalized aromatic compounds. The thiocyanate moiety can be readily converted into other sulfur-containing functional groups. google.com For instance, the reduction of the thiocyanate group can yield the corresponding thiophenol. Furthermore, reactions can lead to the formation of thioethers and aryl trifluoromethyl thioethers, which are significant in medicinal chemistry. mdpi.com These transformations highlight the role of this compound as a foundational molecule for introducing sulfur-based functionalities onto an aromatic ring, which can be further elaborated into more complex structures.

Table 1: Potential Functional Group Transformations of this compound

Starting MaterialReagents and ConditionsProduct
This compoundReduction (e.g., LiAlH4)Ethyl 3-mercaptobenzoate
This compoundAlkylating agent (e.g., RX)Ethyl 3-(alkylthio)benzoate
This compoundRuppert-Prakash reagent (TMSCF3)Ethyl 3-(trifluoromethylthio)benzoate

Intermediate in the Synthesis of Heterocyclic Frameworks

The thiocyanate group in aryl thiocyanates is susceptible to nucleophilic attack, a characteristic that renders them useful in the synthesis of various heterocyclic compounds. scispace.com While specific examples involving this compound are not extensively documented, the general reactivity of aryl thiocyanates suggests its potential as a precursor to nitrogen- and sulfur-containing heterocycles. For example, reactions with appropriate nucleophiles can lead to the formation of thiazoles and benzothiazoles, which are important structural motifs in many biologically active molecules. scispace.com

Incorporation into Complex Molecular Architectures (e.g., Amisulpride intermediates)

While direct evidence for the use of this compound in the synthesis of the antipsychotic drug Amisulpride is not prominent in available literature, a closely related compound, 4-amino-2-methoxy-5-thiocyano methyl benzoate (B1203000), is cited as a key intermediate in several patented synthetic routes. google.comgoogle.com In these processes, the thiocyanate group is introduced onto the aromatic ring and subsequently ethylated to form a 4-amino-2-methoxy-5-ethylthio methyl benzoate derivative. google.com This intermediate then undergoes further transformations, including oxidation of the sulfur atom and amidation, to yield Amisulpride. google.com Given the structural similarity, it is plausible that an analogous synthetic strategy could potentially involve this compound or its derivatives.

Table 2: Key Intermediates in a Patented Amisulpride Synthesis

IntermediateChemical NameRole in Synthesis
VII 4-amino-2-methoxy methyl benzoatePrecursor for thiocyanation
VIII 4-amino-2-methoxy-5-thiocyano methyl benzoateProduct of thiocyanation
X 4-amino-2-methoxy-5-ethyl thio methyl benzoateProduct of ethylation of the thiocyanate group
IX 4-amino-2-methoxy-5-ethyl thio benzoic acidHydrolyzed form of the ethyl thioether
IV 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acidOxidized product, precursor to final amidation

Contributions to Functional Materials Development

The inherent properties of the thiocyanate group also suggest potential applications for this compound in the development of specialized materials.

Precursor for Specialized Polymer Monomers

Currently, there is a lack of specific research detailing the use of this compound as a direct precursor for specialized polymer monomers. The reactivity of the thiocyanate and ester groups could, in principle, be exploited for polymerization reactions or for the modification of existing polymers. However, dedicated studies to explore these possibilities have not been found in the reviewed literature.

Role in the Development of Corrosion Inhibitors

The application of this compound in the development of corrosion inhibitors is not specifically documented in the available scientific literature. While some organic compounds containing thiocyanate moieties have been investigated for their corrosion-inhibiting properties due to the ability of the sulfur and nitrogen atoms to coordinate with metal surfaces, there is no direct evidence to suggest that this compound has been studied for this purpose.

Future Research Trajectories and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aryl thiocyanates, including Ethyl 3-thiocyanatobenzoate, is undergoing a paradigm shift towards greener and more sustainable methods. jchemlett.com Future research will likely focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key emerging methodologies include:

Photochemical and Electrochemical Synthesis: Visible-light-mediated and electrochemical approaches represent promising avenues for the synthesis of aryl thiocyanates. scispace.comrsc.org These methods often proceed under mild conditions without the need for harsh oxidants or metal catalysts. scispace.com The direct C-H thiocyanation of aromatic compounds using photoredox catalysis or electrosynthesis offers an atom-economical alternative to traditional methods. jchemlett.comrsc.org For instance, the regioselective aerobic oxidative C(sp2)–H thiocyanation of aromatic amines using Eosin Y as a photocatalyst and oxygen as a green terminal oxidant highlights the potential of these techniques. scispace.com

Mechanochemistry: Ball-milling and other mechanochemical techniques provide a solvent-free or low-solvent approach to thiocyanation. acs.org These methods can lead to shorter reaction times, milder reaction conditions, and reduced waste generation. acs.org The mechanochemical thiocyanation of various anilines, phenols, and other activated aromatics has been successfully demonstrated, suggesting its applicability to the synthesis of functionalized benzoates. acs.org

Catalysis with Earth-Abundant Metals: While traditional methods often rely on precious metal catalysts, future research will likely focus on the use of more abundant and less toxic metals like copper and gold for C-S cross-coupling reactions to form aryl thiocyanates. organic-chemistry.orgacs.org Copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with KSCN is a notable example. organic-chemistry.org

Table 1: Comparison of Sustainable Synthetic Methodologies for Aryl Thiocyanates

MethodologyAdvantagesChallengesPotential for this compound Synthesis
Photochemistry Mild reaction conditions, use of light as a renewable energy source, high functional group tolerance. scispace.comSubstrate scope can be limited by light absorption properties, potential for side reactions.High potential, especially for direct C-H thiocyanation of ethyl benzoate (B1203000) derivatives.
Electrochemistry Avoids chemical oxidants, precise control over reaction potential, can be performed at room temperature. rsc.orgrsc.orgRequires specialized equipment, electrolyte and solvent selection can be critical.Feasible for the synthesis from 3-aminobenzoates or 3-halobenzoates.
Mechanochemistry Solvent-free or reduced solvent usage, shorter reaction times, energy efficient. acs.orgSubstrate scope may be limited, scalability can be a challenge for some techniques.Promising for solid-state synthesis from appropriate precursors.
Earth-Abundant Metal Catalysis Lower cost and toxicity compared to precious metals, versatile reactivity. organic-chemistry.orgacs.orgCatalyst loading and stability can be issues, may require specific ligands.Applicable for cross-coupling reactions to introduce the thiocyanate (B1210189) group.

Exploration of Underutilized Reactivity Pathways and Transformations

The thiocyanate group is a versatile functional handle that can participate in a wide array of chemical transformations, many of which remain underutilized for compounds like this compound. nih.gov Future research will likely delve into novel reactivity patterns to access diverse molecular scaffolds.

Precursor for Heterocyclic Synthesis: The thiocyanate group is an excellent precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. researchgate.net Its reaction with various nucleophiles and subsequent cyclization can lead to the formation of thiazoles, benzothiazoles, and other valuable heterocyclic systems. jsynthchem.comnih.gov The development of new cascade reactions starting from this compound could provide efficient routes to novel bioactive molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions: While the thiocyanate group can be introduced via cross-coupling, it can also participate in such reactions. Palladium-catalyzed activation of the C-S bond in aryl thiocyanates followed by aryne insertion to generate 1,2-thiobenzonitriles showcases a novel transformation. acs.org Exploring the reactivity of the thiocyanate group in this compound with various transition metal catalysts could unlock new synthetic pathways.

Cycloaddition Reactions: The cyano group of the thiocyanate moiety can act as a dipolarophile in cycloaddition reactions. researchgate.net Investigating the participation of this compound in [3+2], [4+2], and other cycloaddition reactions with various partners could lead to the synthesis of complex polycyclic structures.

Advanced Computational Modeling for Comprehensive Property and Reactivity Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental design and accelerating the discovery of new reactions. nih.gov For this compound, computational modeling can provide valuable insights.

Reaction Mechanism and Kinetics Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound. chemrxiv.org Such studies can help in understanding the regioselectivity and stereoselectivity of reactions and in predicting reaction barriers and rate coefficients. nih.gov

Prediction of Physicochemical and Biological Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound based on their structural features. nih.gov This can aid in the rational design of new compounds with desired therapeutic or agrochemical properties. Computational methods can also predict important physicochemical properties like solubility, lipophilicity, and metabolic stability.

Virtual Screening and de Novo Design: Computational tools can be used for virtual screening of compound libraries to identify molecules that are likely to interact with a specific biological target. Furthermore, de novo design algorithms can generate novel molecular structures based on the structure of this compound with optimized properties.

Table 2: Applications of Computational Modeling in the Study of this compound

Computational MethodApplicationPredicted Parameters
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity. chemrxiv.orgTransition state geometries, activation energies, reaction enthalpies.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity. nih.govIC50, Ki, MIC values.
Molecular Docking Prediction of binding mode and affinity to biological targets.Binding energy, protein-ligand interactions.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and interactions with solvent.Conformational preferences, solvation free energy.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processing and the use of automated synthesis platforms are revolutionizing modern chemistry. researchgate.netsynplechem.com These technologies offer numerous advantages, including improved safety, reproducibility, and scalability.

Continuous Flow Synthesis: The development of continuous flow methods for the synthesis of this compound and its derivatives can lead to higher yields, shorter reaction times, and improved process control. rsc.org Flow chemistry is particularly well-suited for photochemical and electrochemical reactions, allowing for precise control over irradiation time and electrode potential. rsc.orgresearchgate.net

High-Throughput Experimentation (HTE): Automated platforms for high-throughput screening of reaction conditions can accelerate the optimization of synthetic routes to this compound. unchainedlabs.com These systems allow for the rapid evaluation of a large number of catalysts, solvents, and other reaction parameters, significantly reducing the time required for process development. unchainedlabs.com

Robotic Synthesis and AI-Driven Discovery: The integration of robotics and artificial intelligence (AI) is poised to transform chemical synthesis. researchgate.netdrugtargetreview.comnih.gov Robotic platforms can perform complex multi-step syntheses with high precision and reproducibility. researchgate.netyoutube.com When combined with AI algorithms for reaction prediction and optimization, these systems can autonomously discover new reactions and synthetic routes. synplechem.comdrugtargetreview.com

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science applications?

  • Answer : Coordination polymers can be synthesized by reacting the thiocyanate group with transition metals (e.g., Fe³⁺). Characterization via X-ray crystallography and magnetic susceptibility measurements (SQUID) reveals potential for catalytic or magnetic materials .

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